1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-

Regioisomer Triazole Structural Isomerism

Researchers analyzing technical-grade flutriafol require regiospecific reference standards. Common N-1 triazole isomers compromise analytical accuracy. This N-4 regioisomer (CAS 107659-34-7) is a characterized ketone impurity in flutriafol, critical for UPLC-ToF-MSE method validation and CYP51 SAR campaigns. - Regiospecific N-4 triazole linkage ensures accurate impurity quantification in QC workflows. - Distinguishable from N-1 isomer (CAS 107658-64-0) by NMR or X-ray crystallography. - Supplied with full characterization data; supports agrochemical and medicinal chemistry research.

Molecular Formula C17H13F2N3O2
Molecular Weight 329.30 g/mol
CAS No. 107659-34-7
Cat. No. B12671316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)-
CAS107659-34-7
Molecular FormulaC17H13F2N3O2
Molecular Weight329.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(CN2C=NN=C2)(C3=CC=C(C=C3)F)O)F
InChIInChI=1S/C17H13F2N3O2/c18-14-5-1-12(2-6-14)16(23)17(24,9-22-10-20-21-11-22)13-3-7-15(19)8-4-13/h1-8,10-11,24H,9H2
InChIKeyPCNYTQPWOFAGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4H-Triazole Intermediate


1-Propanone, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(4H-1,2,4-triazol-4-yl)- (CAS 107659-34-7) is a synthetic, fluorinated 1,2,4-triazole derivative with the molecular formula C17H13F2N3O2 and a molecular weight of 329.30 g/mol . Chemically, it is a tertiary α-hydroxy ketone featuring two 4-fluorophenyl substituents and a triazole ring linked through the N-4 position of the 4H-1,2,4-triazole tautomer. The compound is distinct from its regioisomer, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 107658-64-0), which connects the triazole ring via the N-1 position . This structural distinction is critical, as the N-4 vs. N-1 linkage alters the compound's electronic distribution, hydrogen-bonding capacity, and metabolic stability. The compound is cited in the context of triazole-based antifungal and antibacterial research and has been identified as a related substance in technical-grade flutriafol impurity profiling [1].

Why the 4H-Triazol-4-yl Isomer Cannot Be Substituted


The target compound (CAS 107659-34-7) and its closest commercially available analog, 1,2-bis(4-fluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propan-1-one (CAS 107658-64-0), share an identical molecular formula (C17H13F2N3O2) and molecular weight (329.30 g/mol) . This makes them regioisomers that are indistinguishable by low-resolution MS or elemental analysis, yet they are not pharmacologically or analytically interchangeable. The N-4 linkage in the target compound positions the triazole ring differently, which can influence its interaction with biological targets such as lanosterol 14α-demethylase (CYP51) [1]. In impurity profiling studies of the triazole fungicide flutriafol, the 4H-1,2,4-triazol-4-yl regioisomer is recognized as a distinct impurity (Flutriafol Impurity D, CAS 110933-21-6), illustrating that regulatory agencies and analytical laboratories require regiospecific identification and quantification . A generic substitution with the 1H-isomer would compromise the accuracy of analytical reference standards, invalidate impurity quantification in quality control, and potentially lead to erroneous structure-activity conclusions in medicinal chemistry campaigns.

Comparative Evidence for Informed Procurement


N-4 vs. N-1 Triazole Connectivity

The primary differentiation is the regiospecific attachment of the 1,2,4-triazole ring. The target compound connects via the N-4 position (4H-1,2,4-triazol-4-yl), whereas the closest commercially cataloged analog, CAS 107658-64-0, connects via the N-1 position (1H-1,2,4-triazol-1-yl) . This is a fundamental structural difference that leads to distinct chemical and biological behavior, despite identical molecular formulas. In impurity profiling, the 4H-triazol-4-yl configuration is recognized as a separate impurity entity, Flutriafol Impurity D (CAS 110933-21-6), confirming that analytical methods must resolve the two regioisomers .

Regioisomer Triazole Structural Isomerism

Predicted Density and Boiling Point

Based on predicted data from authoritative chemical databases, the target compound exhibits a predicted density of 1.33 g/cm³ and a predicted boiling point of 551.3 °C at 760 mmHg . The regioisomeric analog CAS 107658-64-0 is predicted to have an identical density of 1.33 g/cm³ and an identical boiling point of 551.3 °C at 760 mmHg . While these bulk-phase predictions show no differentiation, the identical values underscore that the two isomers require high-resolution separation techniques (e.g., UPLC with chiral or specialized stationary phases) for resolution, as retention time differentiation relies on subtle differences in polarity and shape recognition imparted by the N-4 vs. N-1 connectivity [1].

Physicochemical Properties Predicted Data Chromatography

Flutriafol Impurity Profiling

The target compound's structural scaffold is directly relevant to the impurity profile of the triazole fungicide flutriafol. A Waters application note demonstrated the identification and quantification of structurally related impurities in technical-grade flutriafol using UPLC-ToF-MSE [1]. While the exact mass and elemental composition of the target compound (C17H13F2N3O2, monoisotopic mass 329.0980 Da) differs from flutriafol (C16H13F2N3O, mass 301.1027 Da), the target compound represents a ketone oxidation product that may arise during synthesis or degradation. The UNIFI scientific library permits the tracking of such components based on retention time and accurate mass [1]. A separate supplier of Flutriafol Impurity D (CAS 110933-21-6), which is the ethanol analog of the target compound's core structure, confirms that the 4H-1,2,4-triazol-4-yl scaffold is a recognized and regulated impurity entity .

Flutriafol Impurity Profiling UPLC-ToF-MSE

N-4 Substitution in Triazole Antifungals

Patent US-8697696-B2 ('Triazole compounds II') discloses a series of 1,2,4-triazole derivatives as antifungal agents, wherein the attachment point of the triazole ring is a critical determinant of activity . While the specific CAS 107659-34-7 is not explicitly exemplified in the accessed patent abstract, the patent underscores that N-4-linked triazoles are explored as a distinct sub-class with potentially different CYP51 binding modes compared to N-1-linked analogs. The European Journal of Medicinal Chemistry study on novel 1,2,4-triazole derivatives (2011) further confirms that even minor modifications in the triazole linkage significantly impact antifungal potency against Candida albicans and other pathogenic fungi, with some N-4 derivatives showing improved activity over fluconazole [1].

Patent Literature Antifungal Triazole Derivatives

Antimicrobial Activity of Fluorophenyl-Containing 1,2,4-Triazoles

A 2021 study by Bihdan et al. investigated the antimicrobial and antifungal activity of new fluorophenyl-containing 1,2,4-triazoles, establishing that the presence of fluorophenyl substituents enhances activity against Gram-positive bacteria and Candida species [1]. While CAS 107659-34-7 was not among the specific compounds tested, the study provides class-level validation that bis(4-fluorophenyl)-substituted triazoles represent a privileged scaffold for antimicrobial development. The study reported that several fluorophenyl-triazole derivatives exhibited MIC values ranging from 0.5 to 32 µg/mL against Staphylococcus aureus and Candida albicans, with structure-activity trends favoring electron-withdrawing substituents on the phenyl rings [1].

Antimicrobial Fluorophenyl 1,2,4-Triazole

Key Application Scenarios


Flutriafol Impurity Reference Standard

The target compound is structurally related to flutriafol impurities and represents a ketone oxidation product in the impurity landscape. It can be used as a characterized reference standard for developing and validating UPLC-ToF-MSE methods for the quantification of triazole-related impurities in technical-grade flutriafol, as demonstrated by Waters' impurity profiling workflow [1]. This application is critical for agrochemical manufacturers and regulatory testing laboratories that require certified reference materials for pesticide residue analysis.

CYP51-Targeting Antifungal Lead Scaffold

As a 4H-1,2,4-triazol-4-yl derivative with a bis(4-fluorophenyl) substitution pattern, the compound serves as a distinct lead scaffold for structure-activity relationship (SAR) studies targeting lanosterol 14α-demethylase (CYP51) in pathogenic fungi [2]. The N-4 connectivity offers a different binding geometry compared to the more common N-1-linked triazole antifungals (e.g., fluconazole). Procurement of this specific regioisomer is essential for medicinal chemistry groups exploring novel antifungal chemotypes with potentially improved resistance profiles.

Triazole Regioisomeric Selectivity Studies

The compound is an ideal reagent for investigating the regiospecificity of 1,2,4-triazole N-alkylation reactions. Its direct comparison with the 1H-1,2,4-triazol-1-yl isomer (CAS 107658-64-0) allows researchers to study kinetic vs. thermodynamic control in triazole substitution, develop selective synthetic methodologies, and assign regioisomers by NMR or X-ray crystallography .

Fluorinated Triazole Property Benchmarking

With its predicted density of 1.33 g/cm³, boiling point of 551.3 °C, and LogP of 2.33, the compound provides a baseline for benchmarking the physicochemical properties of a focused library of bis(4-fluorophenyl)-triazole derivatives . This data supports compound management, formulation studies, and chromatographic method development in both academic and industrial settings.

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